3,6,7-Trimethyloct-6-en-1-yn-3-ol
CAS No.: 52567-96-1
Cat. No.: VC3894800
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52567-96-1 |
|---|---|
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 3,6,7-trimethyloct-6-en-1-yn-3-ol |
| Standard InChI | InChI=1S/C11H18O/c1-6-11(5,12)8-7-10(4)9(2)3/h1,12H,7-8H2,2-5H3 |
| Standard InChI Key | UOQFIGQMCWDDKX-UHFFFAOYSA-N |
| SMILES | CC(=C(C)CCC(C)(C#C)O)C |
| Canonical SMILES | CC(=C(C)CCC(C)(C#C)O)C |
Introduction
Structural and Molecular Characterization
Molecular Architecture and Functional Groups
The compound’s IUPAC name, 3,6,7-trimethyloct-6-en-1-yn-3-ol, reflects its branched carbon skeleton featuring:
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A terminal alkyne group (-C≡C-) at position 1.
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A trisubstituted alkene (-CH₂-C(CH₃)=C(CH₃)-) at position 6.
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A tertiary alcohol (-C(CH₃)₂OH) at position 3.
This convergence of unsaturated bonds and oxygenated moieties confers reactivity patterns amenable to electrophilic additions, hydrogenation, and oxidation reactions .
Table 1: Key Physicochemical Properties
The SMILES string (CC(=C(C)CCC(C)(C#C)O)C) explicitly encodes the spatial arrangement, emphasizing the proximity of methyl branches to the alkene and alkyne groups . Computational models suggest moderate polarity due to the hydroxyl group, with a calculated logP of ~2.99, indicating preferential solubility in organic solvents .
Synthesis and Analytical Profiling
Synthetic Pathways
While detailed protocols remain proprietary, the compound’s structure implies synthesis via:
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Alkyne Alkylation: Coupling of a propargyl alcohol derivative with a preformed alkene fragment.
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Wittig Reaction: Formation of the trisubstituted alkene through reaction of a stabilized ylide with an alkyne-containing aldehyde.
Industrial suppliers emphasize batch production under inert atmospheres to prevent oxidation of the alkyne and alcohol groups .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H stretch), ~2100 cm⁻¹ (C≡C stretch), and ~1650 cm⁻¹ (C=C stretch).
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NMR (¹H and ¹³C): Distinct signals for the hydroxyl proton (δ 1.5–2.0 ppm), alkene protons (δ 5.2–5.7 ppm), and alkyne carbons (δ 70–85 ppm) .
| Supplier | Purity | Packaging | Minimum Order |
|---|---|---|---|
| Chemlyte Solutions | 99.0% | Grams/Kilograms | 100 g |
| Zibo Hangyu Biotechnology | 99% | Bulk | Negotiable |
| Ality Chemical Corporation | 99.9% | Drum | 1 kg |
Chinese manufacturers dominate production, with pricing models tailored to R&D and bulk industrial clients .
Research Gaps and Future Directions
Despite commercial availability, peer-reviewed studies on 3,6,7-trimethyloct-6-en-1-yn-3-ol remain scarce. Priority research areas include:
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Catalytic Hydrogenation: Optimizing selective reduction of alkynes to alkenes.
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Toxicity Profiling: Chronic exposure risks in industrial settings.
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Derivatization Libraries: Expanding its utility in fragment-based drug discovery.
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